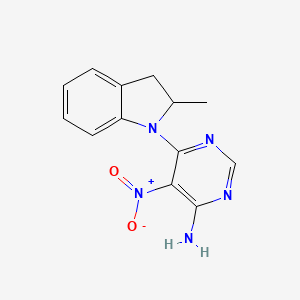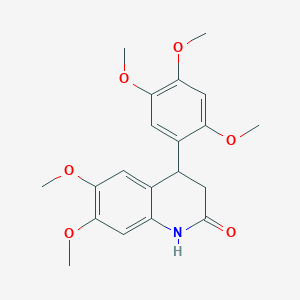![molecular formula C19H19ClN2O2S B4135056 2-[(4-Chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4135056.png)
2-[(4-Chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole
Overview
Description
2-[(4-Chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 4-chlorobenzylthiosemicarbazide. The final step involves the cyclization of 4-chlorobenzylthiosemicarbazide with 4-isopropylphenoxyacetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and antifungal agent.
Agriculture: The compound has been evaluated for its pesticidal activity, particularly against fungal pathogens.
Materials Science: Oxadiazole derivatives are known for their high-energy properties and have been explored for use in energetic materials.
Mechanism of Action
The exact mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
Uniqueness
2-[(4-Chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the 4-chlorobenzyl and 4-isopropylphenoxy groups may enhance its lipophilicity and ability to interact with biological membranes, making it a potent candidate for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-13(2)15-5-9-17(10-6-15)23-11-18-21-22-19(24-18)25-12-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYRIULBKSHJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4134974.png)

![2-(2-chlorobenzyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134996.png)
![2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxamide](/img/structure/B4135004.png)

![{2-ethoxy-4-[6-methyl-2-thioxo-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4135030.png)

![3,4-dichloro-N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4135042.png)
![N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4135046.png)

![N-{2-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135076.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4135080.png)
![N-{1-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-thiophenecarboxamide](/img/structure/B4135087.png)

